molecular formula C10H7F2NO4 B3005870 Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate CAS No. 2243515-96-8

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate

Cat. No.: B3005870
CAS No.: 2243515-96-8
M. Wt: 243.166
InChI Key: ONDGVAXOMIGWJL-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate is a synthetic organic compound with the molecular formula C10H7F2NO4 It is a member of the benzoxazine family, characterized by a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate typically involves the reaction of 2,2-difluoro-3-oxo-4H-1,4-benzoxazine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form more complex structures, potentially involving the formation of quinones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and appropriate solvents (e.g., ethanol or acetonitrile) under mild heating.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoxazines with various functional groups.

    Reduction: Formation of hydroxylated benzoxazines.

    Oxidation: Formation of quinone derivatives or other oxidized products.

Scientific Research Applications

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and resins with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and carbonyl group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

Uniqueness

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both fluorine atoms and a carbonyl group. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Biological Activity

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate (CAS Number: 2243515-96-8) is a synthetic compound belonging to the benzoxazine family. This compound has gained attention in various fields of research, particularly due to its unique chemical structure and potential biological activities. This article focuses on its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

This compound has the molecular formula C10H7F2NO4 and a molecular weight of approximately 243.16 g/mol. Its structure features a benzene ring fused to an oxazine ring, with two fluorine atoms and a carbonyl group contributing to its reactivity and stability.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. The presence of fluorine atoms in this compound is believed to enhance its interaction with microbial targets. In studies evaluating related compounds:

  • Fluorinated derivatives have shown enhanced potency against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) values for structurally similar compounds have been reported in the range of 1 to 12.5 µg/mL against various pathogens .

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of specific enzymes relevant in metabolic pathways. For example:

  • Acetylcholinesterase (AChE) Inhibition : Compounds structurally related to methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine have been shown to inhibit AChE effectively, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Study on Antimicrobial Activity

In a comparative study involving various benzoxazine derivatives, this compound was evaluated for its antimicrobial efficacy:

CompoundTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)
Compound AS. aureus12.528
Compound BE. coli2524
Methyl 2,2-difluoro...C. albicans6.2530

These findings suggest that methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine exhibits promising antimicrobial properties comparable to established antibiotics .

Study on Enzyme Interaction

A study focused on the enzyme inhibition properties of benzoxazine derivatives found that methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine demonstrated significant AChE inhibitory activity with an IC50 value of approximately 5 µM . This highlights its potential therapeutic applications in treating cognitive decline associated with Alzheimer’s disease.

The biological activity of methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The carbonyl group and fluorine substituents enhance binding affinity to enzyme active sites.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of reactive fluorine atoms .

Properties

IUPAC Name

methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO4/c1-16-8(14)5-2-3-6-7(4-5)17-10(11,12)9(15)13-6/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDGVAXOMIGWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C(O2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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